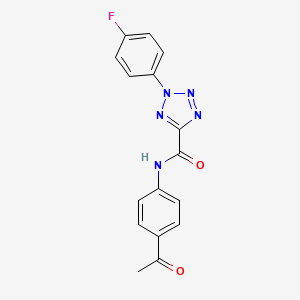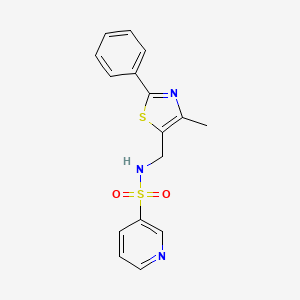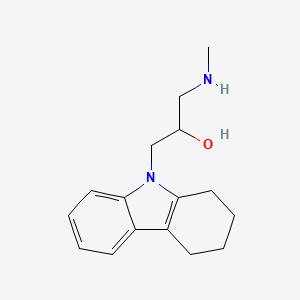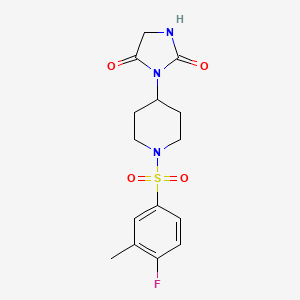![molecular formula C20H20ClN5O B2994937 [4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone CAS No. 477890-23-6](/img/structure/B2994937.png)
[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone” is a chemical compound with the molecular formula C20H20ClN5O and a molecular weight of 381.86. It is an important fine chemical that can be used in organic synthetic materials or chemical research .
Synthesis Analysis
The synthesis of this compound involves the reaction of magnesium and a small amount of iodine in a reaction flask under nitrogen protection. Re-distilled THF, 1,2-dibromoethane, and 4-chloro-N-methylpiperidine are added and stirred at 75°C. After the liquid surface of the system is foamed, 4-Chloro-N-methylpiperidine dissolved in THF is slowly added dropwise .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring attached to a chlorophenyl group and an imidazole ring attached to a methylpyridinyl group.Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound is the reaction between magnesium and iodine in the presence of THF, 1,2-dibromoethane, and 4-chloro-N-methylpiperidine .科学的研究の応用
Molecular Interaction Studies
The compound's interaction with specific receptors, such as the CB1 cannabinoid receptor, has been a focus of research. Molecular orbital methods, conformational analysis, and the development of pharmacophore models provide insights into the compound's binding and activity characteristics. These studies contribute to understanding the structural basis of receptor-ligand interactions and may inform the design of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).
Antimicrobial Activity
Research into the antimicrobial properties of related compounds, including the synthesis and in vitro screening against various bacterial and fungal strains, has shown variable and modest activity. These findings indicate the potential for developing new antimicrobial agents based on modifications of the compound's structure (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Anticancer and Antituberculosis Studies
Compounds structurally related to “[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone” have been synthesized and evaluated for their anticancer and antituberculosis activities. These studies reveal that certain derivatives exhibit significant biological activities, which may lead to the development of new treatments for cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Synthesis and Structural Characterization
The synthesis of novel derivatives containing the compound's core structure and their structural characterization through various spectroanalytical techniques are critical aspects of research. These studies not only expand the chemical space of these compounds but also provide foundational knowledge for further biological and pharmacological investigations (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).
Safety and Hazards
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(6-methylpyridin-2-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-15-4-2-7-19(23-15)26-13-18(22-14-26)20(27)25-10-8-24(9-11-25)17-6-3-5-16(21)12-17/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOQTUIIMWOOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2994855.png)
![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)
![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2994858.png)


![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2994862.png)



![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)
![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)